Antioxidant 1098
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-[6-[3-(3,5-ditert-butyl-4-hydroxyphenyl)propanoylamino]hexyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64N2O4/c1-37(2,3)29-23-27(24-30(35(29)45)38(4,5)6)17-19-33(43)41-21-15-13-14-16-22-42-34(44)20-18-28-25-31(39(7,8)9)36(46)32(26-28)40(10,11)12/h23-26,45-46H,13-22H2,1-12H3,(H,41,43)(H,42,44) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOBUGCCXMIKDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NCCCCCCNC(=O)CCC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5044233 | |
| Record name | Antioxidant 1098 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
636.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals, Other Solid | |
| Record name | Benzenepropanamide, N,N'-1,6-hexanediylbis[3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
23128-74-7 | |
| Record name | Antioxidant 1098 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23128-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-Hexamethylenebis(3,5-di-tert-butyl-4-hydroxyhydrocinnamamide) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023128747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanamide, N,N'-1,6-hexanediylbis[3,5-bis(1,1-dimethylethyl)-4-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antioxidant 1098 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-hexane-1,6-diylbis[3-(3,5-di-tert-butyl-4-hydroxyphenylpropionamide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.296 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N,N'-HEXAMETHYLENEBIS(3,5-DI-TERT-BUTYL-4-HYDROXYHYDROCINNAMAMIDE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/918T54D300 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Methodologies
Chemical Synthesis Pathways
The primary synthesis route for Antioxidant 1098 involves the amidation reaction between a derivative of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid and a diamine. A common method utilizes the reaction of β-(3,5-di-tert-butyl-4-hydroxyphenyl) methyl propionate (B1217596) with hydrazine (B178648) hydrate (B1144303) to form β-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl hydrazide. This intermediate is then reacted with β-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl chloride to yield the final product. echemi.com
Another described pathway involves the reaction of β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid methyl ester with 1,6-hexanediamine.
The core of this compound synthesis lies in the formation of an amide bond. In the reaction involving β-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl chloride and β-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl hydrazide, the nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This results in the formation of a tetrahedral intermediate, which then collapses to form the amide linkage and eliminates a chloride ion.
In the case of the reaction between the methyl ester and 1,6-hexanediamine, the process is a nucleophilic acyl substitution. The amino groups of the diamine attack the carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the amide bonds.
The synthesis of the key precursor, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid, is a critical first step. This is often achieved through a Michael addition reaction between 2,6-di-tert-butylphenol (B90309) and methyl acrylate, catalyzed by an inorganic base like sodium methanolate. google.com The resulting methyl ester can then be hydrolyzed to the carboxylic acid or used directly in subsequent reactions.
Stoichiometry is a critical factor in maximizing the yield of this compound. For the reaction between β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid methyl ester and 1,6-hexanediamine, a molar ratio of 2.5:1 (methyl ester to diamine) is often employed to ensure complete amidation and minimize unreacted starting materials. The excess methyl ester can also serve as a solvent in the reaction.
The preparation of hydrazine hydrate, another key reactant, can be achieved through various methods, including the Raschig process, which involves the oxidation of ammonia (B1221849) with hypochlorite, or the peroxide process, where ammonia and hydrogen peroxide react in the presence of a ketone catalyst. wikipedia.orggoogle.comgoogle.comprepchem.com
| Reactant | Role in Synthesis |
| 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid | Key building block containing the sterically hindered phenolic group. chemicalbook.comnih.gov |
| Hydrazine monohydrate | A diamine used to link two propionyl groups. researchgate.net |
| 1,6-Hexanediamine | An alternative diamine for linking the phenolic moieties. |
| β-(3,5-di-tert-butyl-4-hydroxyphenyl) propionyl chloride | An activated form of the carboxylic acid, facilitating amide bond formation. echemi.comevitachem.com |
| Methyl acrylate | A reactant in the synthesis of the propanoic acid precursor. google.com |
| 2,6-di-tert-butylphenol | A starting material for the synthesis of the propanoic acid precursor. google.com |
Catalysts are often employed to enhance the rate and efficiency of the synthesis of this compound and its precursors. Basic catalysts, such as sodium methanolate, are used in the Michael addition reaction for the synthesis of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. google.com In some amidation reactions, catalysts like dibutyltin (B87310) dilaurate can be used to facilitate the reaction between the propionyl chloride and the diamine. echemi.com The use of catalysts can help to reduce reaction times and temperatures, leading to a more energy-efficient process. longchangchemical.com
Reactant Preparation and Stoichiometry in Chemical Synthesis
Optimization of Synthesis Parameters
To maximize the yield and purity of this compound, several reaction parameters are carefully controlled and optimized. These include temperature, reaction time, and solvent. For instance, in the synthesis involving the reaction of a white solid 'A1' and 'B3' in xylene, the mixture is heated to reflux at 144°C for 10 hours. echemi.com The removal of byproducts, such as water, can also be crucial for driving the reaction to completion. echemi.com Post-synthesis purification steps, such as recrystallization from solvents like methanol (B129727) or isopropanol, are often necessary to obtain a high-purity product. echemi.comgoogle.com
| Parameter | Optimized Condition/Range | Rationale |
| Temperature | 40°C to Reflux (144°C) | To provide sufficient energy for the reaction to proceed at a reasonable rate without causing degradation. echemi.com |
| Reaction Time | 10 to 15 hours | To ensure the reaction goes to completion and maximizes product yield. echemi.com |
| Solvent | Toluene (B28343), Xylene | To dissolve reactants and facilitate the reaction. echemi.com |
| Purification | Recrystallization from Methanol or Isopropanol | To remove impurities and obtain a high-purity final product. echemi.comgoogle.com |
Derivatization Strategies for Modified this compound Structures
To further enhance the properties of this compound, such as its thermal stability or compatibility with specific polymers, derivatization strategies are employed. One approach involves the synthesis of bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite by reacting 2,6-di-tert-butyl-4-(3-hydroxyproyl)phenol with dibutyl phosphite (B83602). researchgate.net This introduces a phosphite group, which can act as a secondary antioxidant.
Another strategy involves creating star-shaped antioxidants by attaching β-(3,5-di-tert-butyl-4-hydroxyphenyl)propionyl chloride to the surface of a PAMAM dendrimer. evitachem.com This results in a high-molecular-weight antioxidant with excellent processing ability and oxidation resistance.
The modifications made to the this compound structure have a direct impact on its performance. The antioxidant activity of phenolic compounds is largely attributed to the hydroxyl group on the phenyl ring, which can donate a hydrogen atom to scavenge free radicals. mdpi.com The bulky tert-butyl groups in the ortho positions to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxy radical and prevents it from participating in further undesirable reactions.
In derivatives like bis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl)phosphite, the presence of the phosphite group provides a synergistic effect. researchgate.net The phenolic part acts as a primary antioxidant by scavenging free radicals, while the phosphite group acts as a secondary antioxidant by decomposing hydroperoxides, which are precursors to further radical formation.
The structure-activity relationship is a key consideration in the design of new antioxidant derivatives. By understanding how different functional groups and structural motifs influence antioxidant activity, researchers can rationally design new compounds with improved performance for specific applications. agriculturejournals.czscirp.orgplos.orgmdpi.com
Isolation and Purification Techniques Post-Synthesis
Following the synthesis reaction, a series of isolation and purification steps are essential to obtain this compound with the high purity required for industrial applications. These methods primarily involve crystallization, filtration, and drying, with chromatographic techniques also being relevant for phenolic antioxidants.
Crystallization
Crystallization is a critical step for isolating the product and removing impurities. The crude product from the reaction mixture is typically subjected to crystallization from a suitable solvent.
Cooling Crystallization : After the initial reaction and solvent removal, the resulting filtrate can be cooled to a temperature between 1-4°C to induce the crystallization of this compound. This method has been shown to produce high yields.
Solvent-Induced Crystallization : Methanol is a commonly used solvent for the crystallization of solid phenolic antioxidants like this compound. google.com This process is effective in reducing the formation of amorphous material, which can be prone to discoloration. google.com A specific process involves adding the crude solid particles to an aqueous methanol solution (e.g., 70% methanol by weight) and stirring the mixture at a controlled temperature (e.g., 20°C) for several hours to facilitate the formation of crystalline particles. echemi.comgoogle.com
Table 2: Crystallization and Yield Data for this compound
| Batch | Cooling Temperature (°C) | Centrifuge Speed (rpm) | Yield (%) | Purity (%) | Source |
| 1 | 1 | 3500 | 94.02 | 99.4 | |
| 2 | 2 | 3200 | 93.41 | 99.1 | |
| 3 | 1 | --- | 96.31 | --- |
Filtration and Drying
Once crystallization is complete, the solid product is separated from the mother liquor.
Filtration : Centrifugal separation is an effective technique for collecting the crystals, achieving high yields. Alternatively, suction filters are used to filter the crystalline particles from the solvent slurry. google.com
Washing : The filtered solid, or filter cake, may be washed with a solvent, such as toluene or isopropanol, to remove residual impurities. echemi.com
Drying : The final step is to dry the purified crystals. This can be accomplished in an oven, sometimes in multiple stages at different temperatures (e.g., 2 hours at 35°C followed by 2 hours at 80°C) under vacuum to remove any remaining solvent. google.com Another method specifies drying under vacuum at 60°C for 24 hours. echemi.com
Chromatographic Methods
While crystallization is the primary purification method on an industrial scale, various chromatographic techniques are employed for the analysis and purification of phenolic antioxidants. These methods are crucial for quality control and for isolating stabilizers from polymer matrices for analysis. d-nb.info
High-Performance Liquid Chromatography (HPLC) : HPLC is a principal technique for separating and purifying phenolic compounds. d-nb.infonih.gov For hindered phenolic antioxidants, reversed-phase HPLC using a C18 column is common. rsc.org
Magnetic Solid-Phase Extraction (MSPE) : A more advanced technique combines MSPE with HPLC. This method uses magnetic nanoparticles coated with a surfactant to extract antioxidants from a sample before HPLC analysis, offering a fast and efficient separation process. rsc.orgrsc.org
Other Chromatographic Techniques : Methods like Medium-Pressure Liquid Chromatography (MPLC) and column chromatography are also used for the preparative separation of phenolic compounds. nih.gov
Table of Mentioned Chemical Compounds
Mechanisms of Action and Antioxidant Activity
Free Radical Scavenging Mechanisms
The principal antioxidant action of Antioxidant 1098 is its ability to scavenge free radicals, which are highly reactive molecules that can initiate and propagate degradation in materials. guidechem.comlaveekaddchem.comsynerchemical.com This is accomplished through several pathways.
The primary mechanism for this compound is the Hydrogen Atom Transfer (HAT) pathway. longchangchemical.com The hydroxyl (-OH) group on each of its phenolic rings can donate a hydrogen atom to a free radical, thereby neutralizing it. mdpi.comlongchangchemical.com This process transforms the reactive radical into a more stable, non-radical species. The this compound molecule itself becomes a stable phenoxyl radical that does not propagate chain reactions. chemblink.com The presence of bulky tert-butyl groups adjacent to the hydroxyl group provides steric hindrance, which enhances the stability of the resulting antioxidant radical and protects the phenol (B47542) group from rapid oxidation. mdpi.comchemicalbook.com
Metal chelation is another mechanism through which some compounds exhibit antioxidant effects by binding to metal ions that can catalyze oxidation reactions. vinatiorganics.comwelltchemicals.com However, the primary role of sterically hindered phenolic antioxidants like this compound is to act as free-radical scavengers. rchemine.net While often used in formulations that may include metal deactivators or chelating agents, the intrinsic mechanism of this compound is not primarily based on metal chelation. google.com Its strength lies in breaking oxidative chain reactions by neutralizing the radicals themselves.
Electron Transfer (ET) Pathways
Inhibition of Oxidative Degradation Processes
By effectively scavenging free radicals, this compound plays a critical role in halting the degradation processes that compromise material integrity, such as the mechanical properties and color of polymers. vinatiorganics.comrchemine.net
Oxidative degradation in polymers occurs through a free-radical chain reaction. Once initiated, radicals propagate through the material, causing detrimental effects like chain scission (breaking of polymer chains) and cross-linking. vinatiorganics.com this compound acts as a chain-breaking antioxidant. guidechem.comlaveekaddchem.com By donating a hydrogen atom, it intercepts the peroxyl radicals that are key intermediates in the propagation cycle. longchangchemical.com This action terminates the chain reaction, thus preventing further degradation and preserving the polymer's molecular weight and physical properties. vinatiorganics.comrchemine.net
The molecular targets for this compound include reactive oxygen species (ROS), such as peroxyl radicals, which are major drivers of oxidative damage in organic materials. welltchemicals.com By neutralizing these initial radicals, this compound prevents the cascade of reactions that would otherwise generate a larger population of ROS. welltchemicals.com This suppression of ROS is fundamental to its function as a stabilizer in polymers and other organic substrates. guidechem.com While the primary focus in polymer degradation is on ROS, the radical scavenging capability of phenolic antioxidants can, in principle, extend to neutralizing other radical species.
Research Findings on Antioxidant Activity
Studies have quantified the antioxidant capacity of this compound, often comparing it to other known antioxidants using standardized assays like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging test.
One study compared the radical scavenging efficiency of Veenox 1098 (a trade name for this compound) with other antioxidants, demonstrating its potent activity. The IC50 value, which is the concentration required to inhibit 50% of the radicals, was determined to be significantly lower than that of Ascorbic Acid.
| Compound | IC50 Value (μg/mL) |
|---|---|
| Veenox 1098 | 9.38 |
| Gallic Acid | 9.38 |
| Ascorbic Acid | 27.08 |
Another research study evaluated the free radical scavenging abilities of four different polyolefin antioxidants using the DPPH assay. The results ranked the antioxidation efficiency as follows, highlighting the strong performance of this compound. researchgate.net
| Rank | Antioxidant |
|---|---|
| 1 (Highest Efficiency) | Antioxidant 1010 |
| 2 | This compound |
| 3 | Antioxidant BHT |
| 4 | Antioxidant 1076 |
Prevention of Chain Reactions
Molecular Targets and Interactions within Substrates
As a primary antioxidant, this compound's principal mechanism involves scavenging free radicals. vinatiorganics.comguidechem.com The sterically hindered phenolic groups within its structure readily donate hydrogen atoms to neutralize highly reactive radicals, thereby interrupting the auto-oxidation chain reaction that leads to the degradation of polymer chains. guidechem.comsamaterials.com This action helps to prevent chain scission and cross-linking, preserving the mechanical and physical integrity of the material. vinatiorganics.com
The molecular targets for this compound are primarily the reactive oxygen species (ROS) and other free radicals that initiate and propagate the degradation of the substrate. In polymers like polyamides, its effectiveness is enhanced by its excellent compatibility and low volatility, which allows it to remain within the polymer matrix and provide long-term thermal stability. additivesforpolymer.com Research on polyamide 6 (PA6) has shown that the solubility of this compound is temperature-dependent, being less than 1% at 100°C and approximately 3.5% at 170°C. researchgate.net This property is crucial for its function during high-temperature processing and for the service life of the polymer. researchgate.net
Furthermore, in some applications, the final products of the antioxidant reaction, such as quinone compounds which contain carbonyl groups, can be observed. nih.gov The interaction of this compound within the polymer matrix is a physical and chemical process, where its diffusion and solubility are key parameters governing its ability to protect thick samples from oxidation and subsequent embrittlement. researchgate.net
Comparative Mechanistic Analyses with Other Antioxidants
This compound's performance is often benchmarked against other antioxidants, particularly other hindered phenolic types and phosphite-based secondary antioxidants.
Versus Hindered Phenolic Antioxidants (e.g., Antioxidant 1010):
This compound is a sterically hindered phenolic antioxidant, a class that also includes well-known antioxidants like Irganox 1010 and Irganox 1076. longchangchemical.com The primary mechanism for this class is capturing free radicals. longchangchemical.com
Compared to Antioxidant 1010, another high molecular weight phenolic antioxidant, this compound demonstrates superior thermal stability. okaychemical.com Thermogravimetric analysis (TGA) has shown that in polyamide-6, this compound retains over 90% efficacy after 1,000 hours at 150°C, whereas Irganox 1010 degrades by approximately 25% under similar conditions. In epoxy adhesives, this compound can increase the thermal decomposition temperature by 15–20°C more than Antioxidant 1010. It also shows better retention of peel strength in flexible copper-clad laminates after aging. While both are effective, the higher heat resistance of this compound is attributed to its higher molecular weight and reduced volatility. okaychemical.com
Interestingly, synergistic effects have been observed when this compound is blended with Antioxidant 1010, achieving higher thermal decomposition temperatures and peel strength retention than either antioxidant used alone.
Versus Phosphite (B83602) Co-Antioxidants (e.g., Irgafos 168):
Phosphite antioxidants, such as Irgafos 168, function as secondary antioxidants. longchangchemical.com Their mechanism involves decomposing hydroperoxides, which are stable products of the initial oxidation cycle, into non-radical, stable products. longchangchemical.come3s-conferences.org This action prevents the hydroperoxides from breaking down into new radicals that could restart the degradation chain. longchangchemical.com
This compound, as a primary antioxidant, directly scavenges the initial free radicals. longchangchemical.com Therefore, the mechanisms are complementary. For comprehensive stabilization, this compound is often used in conjunction with phosphite antioxidants. This combination provides a synergistic effect, with the primary antioxidant trapping radicals and the secondary antioxidant decomposing hydroperoxides, thus offering enhanced protection against both processing degradation and long-term thermal aging. longchangchemical.come3s-conferences.org
The following tables provide a comparative overview of key properties and performance metrics.
Table 1: Comparative Properties of this compound and Antioxidant 1010
| Property | This compound | Antioxidant 1010 |
|---|---|---|
| Molecular Weight | ~637-697 g/mol vinatiorganics.com | ~1178 g/mol |
| Thermal Decomposition | 320–340°C | 300–320°C |
| Peel Strength Retention | 85–90% | 70–75% |
| Volatility | Low | Moderate |
| Color Contribution | None | Slight Discoloration |
Table 2: Synergistic Effects of Blends
| Blend Composition | Thermal Decomposition (°C) | Peel Strength Retention (%) |
|---|---|---|
| 1098 Alone | 320–340 | 85–90 |
| 1010 Alone | 300–320 | 70–75 |
| 1098 + 1010 (1:1) | 330–350 | 95 |
Stability and Degradation Kinetics
Thermal Stability Studies
Antioxidant 1098 is recognized for its exceptional thermal stability, low volatility, and non-discoloring properties, making it suitable for processing and long-term use in high-temperature applications. specialchem.comvinatiorganics.comwelltchemicals.com
The inherent molecular structure of this compound contributes to its high resistance to thermal decomposition. Studies indicate a thermal decomposition temperature exceeding 350°C. additivesforpolymer.com Its high molecular weight and specific chemical structure provide efficient processing stabilization and long-term thermal stability. welltchemicals.com This allows it to effectively protect organic substrates like plastics, synthetic fibers, and elastomers against thermal and oxidative degradation during manufacturing and end-use. vinatiorganics.comipgchem.com Its low volatility ensures it remains within the polymer matrix even at elevated processing temperatures. specialchem.comlinchemical.com
This compound is particularly effective in stabilizing polyamide (PA) polymers. ipgchem.com Research on its effect in Polyamide 11 (PA11) films under thermal aging conditions has demonstrated its efficiency in delaying degradation. The presence of this compound significantly postpones the build-up of carbonyl groups, which are a key indicator of thermo-oxidative degradation. sci-hub.se
In a detailed study, the addition of this compound to PA11 altered the material's degradation profile. For samples with sufficient concentrations (e.g., >0.1%), the molar mass initially increased due to post-polycondensation reactions before eventually decreasing as chain scissions became dominant. sci-hub.se This indicates a complex interaction where the antioxidant not only inhibits oxidation but also influences the polymer's structural changes during aging. However, it was noted that yellowing of the stabilized PA11 can occur during the induction period, even while mechanical properties are maintained. sci-hub.se
The table below summarizes key findings on the thermal stabilization of Polyamide 11 with this compound.
| Parameter | Observation in PA11 with this compound | Reference |
| Carbonyl Build-up | Efficiently delayed compared to unstabilized PA11. | sci-hub.se |
| Molar Mass Changes | Initial increase (post-polycondensation) followed by a decrease (chain scission). | sci-hub.se |
| Yellowing | Observed during the induction period, preceding significant mechanical degradation. | sci-hub.se |
| Overall Stability | Significantly improved thermal stability and prolonged material lifespan. | sci-hub.se |
Furthermore, studies on polyarylate-polysulfone block copolymers have shown that a mixture of 0.5% wt. "Irgafos 168" with 0.5% wt. This compound provides a significant stabilizing effect, improving the thermal-oxidative stability of the polymer melt. e3s-conferences.org
High-Temperature Oxidative Resistance
Photodegradation Pathways
While thermally stable, this compound is susceptible to degradation upon exposure to ultraviolet (UV) radiation.
Exposure to UV light can lead to the degradation of this compound. jst.go.jpnih.gov One assessment calculated the half-life for indirect photolysis to be approximately 1.84 hours, suggesting that when exposed to air and light, the compound will be rapidly degraded by photochemical processes. additivesforpolymer.com
Advanced analytical techniques have confirmed this behavior. In a study using Platinum-assisted Surface Desorption/Ionization Mass Spectrometry Imaging (Pt-SALDI-MSI), the signal peak corresponding to this compound in a polystyrene film disappeared after just 20 minutes of UV irradiation, indicating that the compound had undergone photodegradation. jst.go.jpnih.gov
| Experimental Condition | Analytical Technique | Result | Reference |
| UV Irradiation (20 min) | Pt-SALDI-MSI | Disappearance of the Irganox 1098 peak in a polystyrene film. | jst.go.jpnih.gov |
| Calculated | Indirect Photolysis Model | Half-life (t1/2) of 1.84 hours. | additivesforpolymer.com |
The breakdown of this compound under UV light or through other degradation pathways results in the formation of new chemical species. These are sometimes referred to as Non-Intentionally Added Substances (NIAS) in the context of food contact materials. researchgate.net While studies have successfully visualized the degradation of this compound and the spatial distribution of its breakdown products using techniques like Pt-SALDI-MSI, the specific chemical structures of these photodegradation products are not extensively detailed in the cited literature. jst.go.jpnih.govresearchgate.net Further research is needed for the full characterization of these resultant compounds.
Influence of UV Irradiation on Compound Integrity
Environmental Degradation Studies
The environmental persistence and degradation of this compound are important for assessing its lifecycle. Based on available data, the compound is not considered readily biodegradable according to OECD criteria. additivesforpolymer.com Its low water solubility and a log Pow of 4.8 suggest it has the potential to adsorb to the solid soil phase. additivesforpolymer.comechemi.com Due to its rapid photochemical degradation, it is expected that any of the compound that evaporates or is exposed to the atmosphere will break down quickly. additivesforpolymer.com
Biodegradation Potential
Research based on standardized testing protocols indicates that this compound is not readily biodegradable. additivesforpolymer.comslideshare.net In studies following the OECD Guideline 301B, which measures CO2 formation, the compound exhibited poor biodegradability. additivesforpolymer.com One such test, conducted over 28 days using non-adapted aerobic activated sludge, showed only 5% CO2 formation relative to the theoretical maximum. additivesforpolymer.com This low level of mineralization suggests a persistence in environments where microbial degradation is the primary breakdown mechanism.
| Test Guideline | Method | Result | Conclusion |
| OECD 301B (ISO 9439) | CO2 Evolution Test (28 days) | 5% of theoretical CO2 | Not readily biodegradable; Poorly biodegradable. additivesforpolymer.com |
Stability in Aqueous and Other Environmental Matrices
The stability of this compound in aqueous systems is largely governed by its very low water solubility. additivesforpolymer.comecochemchina.comadditivesforpolymer.comeverspringchem.com Due to its chemical properties, a formal study of its stability in water has been deemed technically not feasible. additivesforpolymer.com However, its behavior can be inferred from its physical and chemical characteristics. The compound is not expected to evaporate from water surfaces into the atmosphere. additivesforpolymer.com Once exposed to air, it is predicted to undergo rapid degradation through photochemical processes. additivesforpolymer.com The calculated half-life for indirect photolysis by reacting with hydroxyl (OH) radicals is approximately 1.84 hours. additivesforpolymer.com In soil, adsorption to the solid phase is the expected behavior. additivesforpolymer.com
Long-Term Aging Resistance in Polymer Systems
A primary function of this compound is to provide long-term resistance to thermal aging in polymers, thereby extending their service life. ecochemchina.comsamaterials.comflychemtech.com It is particularly effective in materials subjected to high processing temperatures and long-term heat exposure, such as polyamides, polyacetals, polyesters, and polyurethanes. everspringchem.comjiyichem.comflychemtech.comspecialchem.com The mechanism of action involves scavenging free radicals and decomposing peroxides that form during oxidative degradation, which prevents the breakdown of polymer chains. samaterials.comcymitquimica.comvinatiorganics.com
Effects on Substrate Lifespan and Properties
The incorporation of this compound significantly enhances the durability and maintains the critical properties of polymer substrates over time. ecochemchina.comsamaterials.com It is effective in preventing discoloration (yellowing), brittleness, and the loss of mechanical strength during both high-temperature processing and end-use. ecochemchina.comflychemtech.comflychemtech.com Studies on polyamide 11 (PA11) have demonstrated that the addition of this compound significantly improves thermal stability by reducing the rate of carbonyl group formation during thermal aging. In polyamides, it is often considered superior to traditional copper-based stabilizers in terms of color stability and resistance to extraction. chemicalbook.comvinatiorganics.comrchemine.net
Research comparing different antioxidant systems in reinforced nylon has shown the efficacy of this compound. gvchem.com One study established the following hierarchy of anti-aging effectiveness: copper salt antioxidant > this compound + Antioxidant 626 system > this compound system > Antioxidant 1010 + Antioxidant 626 system. gvchem.com This highlights its strong performance, which can be further enhanced synergistically with secondary phosphite (B83602) antioxidants like Antioxidant 626. flychemtech.comgvchem.com
Diffusion and Solubility in Polymer Matrices and Environmental Compartments
The effectiveness and permanence of this compound are intrinsically linked to its diffusion and solubility characteristics within the host polymer and its interaction with external environments. Its high molecular weight and chemical structure contribute to low volatility and migration, ensuring it remains within the polymer matrix to provide long-term protection. chemicalbook.comeverspringchem.comflychemtech.comflychemtech.com
Detailed studies on the diffusion and solubility of this compound in polyamide 6 (PA6) have been conducted in the temperature range of 139–180 °C. researchgate.net The research found that the diffusion coefficients (D) follow an Arrhenius dependence on temperature, while solubility (S) exhibits a van't Hoff dependence. researchgate.net A key finding was a discontinuity in these relationships at the melting temperature of the antioxidant itself (approx. 156-161 °C). researchgate.net Above its melting point, the activation energies for diffusion and the enthalpies of solution are lower than below it. researchgate.net
The solubility in PA6 is temperature-dependent, measured at approximately 3.5% at 170°C and under 1% at 100°C. researchgate.net This property is crucial, as lower compatibility and solubility in less polar polymers like polyamide 11 can influence its performance. researchgate.net
The solubility of this compound in various solvents at ambient temperature is generally low, particularly in nonpolar and aqueous media, which contributes to its excellent extraction resistance. flychemtech.comflychemtech.com
| Solvent | Solubility ( g/100g solution at 20°C) |
| Acetone | 2.0 ecochemchina.comadditivesforpolymer.comeverspringchem.com |
| Chloroform | 6.0 - 6.6 ecochemchina.comeverspringchem.com |
| Methanol (B129727) | 6.0 ecochemchina.comadditivesforpolymer.comeverspringchem.com |
| Ethyl Acetate | 1.0 - 1.2 ecochemchina.comeverspringchem.com |
| Benzene | 0.01 chemicalbook.comecochemchina.comadditivesforpolymer.com |
| Hexane (B92381) | 0.01 chemicalbook.comecochemchina.comadditivesforpolymer.com |
| Water | <0.01 chemicalbook.comecochemchina.comadditivesforpolymer.comeverspringchem.com |
Advanced Analytical and Characterization Methodologies
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic methods are fundamental in the analysis of Antioxidant 1098, providing both qualitative and quantitative data based on the interaction of the molecule with electromagnetic radiation.
UV-Visible (UV-Vis) spectroscopy is a valuable tool for the quantification of this compound, particularly in solutions and extracts. The molecule exhibits a distinct absorption maximum in the UV range, which allows for its detection and measurement. Research has determined that in a methanol (B129727) solution, this compound shows a characteristic maximum absorption peak at a wavelength of 277 nm. lcms.cz This specific absorbance wavelength is utilized in quantitative analysis, such as in High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD). nih.govresearchgate.net
The molar extinction coefficient, a measure of how strongly a chemical species absorbs light at a given wavelength, has been established for this compound in different media. These values are critical for applying the Beer-Lambert law to determine concentration. For instance, the extinction coefficient in methanol at 277 nm is significantly high, underscoring the sensitivity of UV-Vis detection for this compound. lcms.cz Its coefficient has also been determined within a polymer matrix, specifically polyamide 6, which is slightly lower than in methanol. lcms.cz Beyond simple quantification, UV-Vis spectroscopy has been employed to study the photostabilization effects of this compound. Studies have used this technique to monitor the photodegradation of other compounds, like the pesticide rotenone, in the presence of this compound, demonstrating its capacity to provide photoprotection through competitive energy absorption. chemsrc.commdpi.comresearchgate.net
Table 1: UV-Visible Spectroscopic Properties of this compound
| Property | Value | Matrix | Source(s) |
|---|---|---|---|
| Maximum Absorption (λmax) | 277 nm | Methanol | lcms.cz |
| Molar Extinction Coefficient | 3560 L mol⁻¹ cm⁻¹ | Methanol | lcms.cz |
| Molar Extinction Coefficient | 3330 L mol⁻¹ cm⁻¹ | Polyamide 6 | lcms.cz |
Chromatographic Techniques for Separation and Detection
Chromatography is essential for separating this compound from complex mixtures, enabling its precise detection and quantification. Various chromatographic methods are applied depending on the sample matrix and the analytical objective.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, a compound well-suited for this method due to its high molecular weight and low volatility. nih.gov HPLC is frequently coupled with UV or Diode Array Detectors (DAD), with the detection wavelength typically set at the absorbance maximum of 277 nm. researchgate.net This setup is widely used for the simultaneous quantification of various antioxidants and their degradation products that may migrate from materials like polyolefin infusion bags. researchgate.net
In more complex analyses, such as extractables and leachables studies for medical devices or pharmaceutical packaging, HPLC is coupled with mass spectrometry (LC-MS). nih.gov For instance, Liquid Chromatography-Diode Array-Mass Spectrometry (LC-DAD-MS) is a powerful combination used for the identification and semi-quantitation of non-volatile species, where this compound is included as a standard test compound. nih.gov HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has also been used in high-throughput screening assays to assess the effects of various industrial chemicals, including this compound, on biological systems. researchgate.netnih.gov
While this compound itself is characterized by low volatility, Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS), serves as a crucial complementary technique to HPLC in specific analytical scenarios. nih.gov Its primary application is in comprehensive extractables and leachables studies, where a wide range of compounds with varying volatilities must be screened. tascon.eu In the analysis of materials such as elastomers used in parenteral drug products, GC-MS is used to create profiles of all potential migrant compounds. tascon.eu Although less suited for the direct routine quantification of the intact this compound molecule compared to HPLC, GC-MS is indispensable for identifying and quantifying any lower molecular weight, more volatile precursors, impurities, or degradation products that may be present in a sample.
For highly sensitive and specific detection, particularly in complex biological matrices, Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry, such as a Quadrupole Time-of-Flight (QTOF-MS) instrument, is employed. This advanced technique combines the superior separation efficiency of UPLC with the high mass accuracy and resolution of QTOF-MS. researchgate.net
A key application of this methodology has been in the field of human biomonitoring. In a study screening for organic contaminants in children's urine, a UPLC-HRMS method was used to tentatively identify a common metabolite of both this compound and another antioxidant, Irganox 1035. researchgate.netacs.org This putative identification, achieved at a high confidence level based on accurate mass measurements (e.g., mass error ≤5 ppm for the parent ion), demonstrates the power of UPLC-QTOF-MS to detect trace levels of exposure biomarkers in highly complex samples. researchgate.net
Table 2: Chromatographic Methods for the Analysis of this compound
| Technique | Detector(s) | Application | Source(s) |
|---|---|---|---|
| HPLC | UV/Diode Array Detector (DAD) | Quantification in migration studies from packaging materials. | researchgate.net |
| LC-DAD-MS | Diode Array, Mass Spectrometry | Identification and semi-quantitation in extractable/leachable studies. | nih.gov |
| GC-MS | Mass Spectrometry | Complementary analysis of volatile/semi-volatile extractables and leachables. | tascon.eu |
| UPLC-QTOF-MS | Quadrupole Time-of-Flight MS | Putative identification of metabolites in human biomonitoring studies. | researchgate.netacs.org |
Gas Chromatography (GC) for Volatile Compound Analysis
Mass Spectrometry Imaging for Spatial Distribution Analysis
Mass Spectrometry Imaging (MSI) is a powerful, label-free technique used to visualize the spatial distribution of chemical compounds within a sample. While traditional Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS can be challenging for low-molecular-weight compounds due to matrix interference, newer surface-based methods have enabled the direct analysis of polymer additives like this compound. nih.gov
A key study successfully employed platinum-assisted Surface-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (Pt-SALDI-MSI) to detect and map the distribution of this compound in polystyrene films. nih.govresearchgate.netjst.go.jp This matrix-free technique avoids the interfering signals from organic matrices, allowing for the clear detection of the antioxidant. In the study, this compound was primarily detected as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adduct ions. nih.govjst.go.jp The intensity of these ion signals correlated with the concentration of the antioxidant in the film. nih.govjst.go.jp
Crucially, the Pt-SALDI-MSI method was used to visualize the degradation of this compound following UV irradiation. Ion images taken before and after UV exposure showed a clear decrease in the signal corresponding to the antioxidant, effectively capturing its photodegradation process and spatial changes within the polymer film. nih.govjst.go.jp This application provides invaluable insights into the stability and distribution of additives, which is essential for understanding material performance and degradation mechanisms. nih.gov
Table 3: Mass Spectrometry Imaging Findings for this compound
| Technique | Key Findings | Detected Ions | Application Context | Source(s) |
|---|---|---|---|---|
| Pt-SALDI-MSI | Enabled direct detection and spatial visualization in a polymer matrix. | [M+Na]⁺ (m/z 660) | Visualizing photodegradation and distribution in polystyrene films. | nih.govjst.go.jp |
| Visualized the decrease in antioxidant signal after UV irradiation. | [M+K]⁺ | Studying the stability and breakdown of polymer additives. | nih.govjst.go.jp |
Platinum-Assisted Surface-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (Pt-SALDI-MSI)
A significant challenge in analyzing low-molecular-weight additives like this compound in polymers using traditional Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is the interference from matrix-derived ion peaks. nih.gov Platinum-Assisted Surface-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (Pt-SALDI-MSI) overcomes this limitation by using inorganic nanoparticles as an ionization-assisting agent, enabling interference-free analysis. nih.govresearchgate.net
In this technique, a homogenous layer of platinum nanoparticles is deposited onto the sample surface, often via magnetron sputtering. wiley.com This Pt layer absorbs UV light, has a high melting point, and possesses good conductivity, which facilitates the desorption and ionization of analytes without the interfering background signals common to organic matrices. nih.gov
Research has demonstrated the use of Pt-SALDI-MSI to detect and visualize the spatial distribution of this compound (referred to as Irganox 1098) in polystyrene films. nih.govjst.go.jp This method effectively captures the degradation and distribution of the antioxidant following ultraviolet irradiation, providing valuable insights into the photodegradation process of plastics. nih.govresearchgate.netjst.go.jp The ability to image the location of the antioxidant and its degradation products within a polymer matrix is a powerful tool for understanding its stabilization mechanism and failure points.
Analysis of Degradation Products
Understanding the degradation of this compound is crucial for assessing the long-term stability of the polymers it protects. The degradation products themselves can be a primary source of non-intentionally added substances (NIAS) in materials. researchgate.net
The analysis of these products is typically performed using chromatographic techniques coupled with mass spectrometry. Methods like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are standard for identifying and quantifying semi-volatile and non-volatile NIAS. researchgate.net For this compound, ultra-performance liquid chromatography coupled to a time-of-flight mass spectrometry detector (UPLC/TOF-MS) is a noted analytical technique.
Studies on the fragmentation pathways of this compound provide insight into its degradation mechanisms. A primary dissociation process involves the cleavage of the amide bond and the α-carbon of the carbonyl group. researchgate.net This fragmentation leads to the generation of specific product ions. Another identified degradation pathway is the loss of a tert-butyl group from the precursor ion. researchgate.net
| Precursor Ion (m/z) | Key Fragmentation Process | Resulting Product Ion (m/z) |
| 635.5 | Cleavage of amide bond & α-C of carbonyl | 375.4 and 417.3 |
| 635.5 | Loss of a tert-butyl group | 579.4 |
| Data derived from fragmentation pathway studies. researchgate.net |
Electrochemical Methods for Antioxidant Capacity Assessment
Electrochemical methods offer a rapid and affordable means to evaluate the antioxidant capacity of substances. nih.gov Techniques such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) are the most commonly used for this purpose. nih.goviieta.org These methods measure the current response to a varying potential applied to an electrode, providing information on the redox properties of electroactive compounds like phenolic antioxidants. nih.gov
In a typical CV analysis for antioxidant capacity, the electrochemical behavior of a reactive oxygen species (like the superoxide (B77818) radical) is first studied. iieta.org Then, the antioxidant compound is introduced, and its ability to scavenge the radical is measured by the decrease in the oxidation current. iieta.orgnih.gov The concentration of the antioxidant required to inhibit 50% of the radical is known as the IC50 index. iieta.org
DPV can be used to determine an Electrochemical Index (EI), which is directly proportional to the antioxidant power. nih.gov The correlation between results from these electrochemical methods and standard chemical assays (like the DPPH assay) has been shown to be significant, validating electrochemistry as an adequate approach for assessing antioxidant capacity. nih.govtandfonline.com For a sterically hindered phenol (B47542) like this compound, these methods would quantify its ability to donate a hydrogen atom by measuring its oxidation potential. A lower oxidation potential generally indicates higher antioxidant activity.
| Electrochemical Method | Parameter Measured | Interpretation |
| Cyclic Voltammetry (CV) | Decrease in oxidation current / Antioxidant Index 50 (AI50) | Measures the ability to quench electrochemically generated radicals. nih.gov |
| Differential Pulse Voltammetry (DPV) | Electrochemical Index (EI) | Directly proportional to the antioxidant power of the substance. nih.gov |
Thermal Analysis Techniques for Oxidative Stability Evaluation
Thermal analysis is fundamental in assessing the performance of antioxidants. These techniques measure changes in material properties as a function of temperature, providing direct evidence of an antioxidant's ability to enhance thermal stability.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is used to determine the thermal stability and decomposition characteristics of materials. For this compound, TGA demonstrates its low volatility and high thermal stability, which are critical for its application in high-temperature polymer processing. diytrade.com
Studies show that this compound has superior thermal stability compared to other antioxidants like Antioxidant 1010. In certain applications, it has been shown to increase the thermal decomposition temperature by 15–20°C more than Antioxidant 1010. The onset of decomposition for this compound under nitrogen is noted at 320°C.
| Parameter | Temperature (°C) |
| Temperature at 1% weight loss | 280°C |
| Temperature at 10% weight loss | 340°C |
| Data obtained from TGA analysis in air at 20 °C/min. diytrade.com |
Oxygen Induction Time (OIT) and Oxidation Onset Temperature (OOT) are two key parameters determined by Differential Scanning Calorimetry (DSC) to evaluate the oxidative stability of a material. linseis.comnetzsch.com A longer OIT or a higher OOT indicates greater resistance to oxidation and thus higher effectiveness of the antioxidant. linseis.com
Isothermal OIT : The sample is heated to a constant temperature in an inert atmosphere (e.g., nitrogen). The atmosphere is then switched to oxygen or air. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. netzsch.comshimadzu.com
Dynamic OOT : The sample is heated at a constant rate in an oxygen or air atmosphere. The OOT is the temperature at which the onset of the exothermic oxidation reaction is observed. netzsch.comredalyc.org
These tests are crucial for quality control and for comparing the effectiveness of different antioxidant systems. linseis.combibliotekanauki.pl The presence of an effective antioxidant like this compound significantly extends the OIT and increases the OOT of the polymer it stabilizes.
| Analysis Type | Measurement | Significance |
| Isothermal DSC | Oxygen Induction Time (OIT) | Relative measure of a material's resistance to oxidative decomposition at a constant temperature. netzsch.com |
| Dynamic DSC | Oxidation Onset Temperature (OOT) | Relative measure of a material's resistance to oxidative decomposition with increasing temperature. netzsch.com |
Research Applications in Material Science and Engineering
Polymer Stabilization Research
As a primary stabilizer, Antioxidant 1098 is instrumental in protecting various polymers. vinatiorganics.com It effectively neutralizes free radicals, which are responsible for initiating the degradation process in polymers. ecochemchina.com This action helps in preventing chain scission and cross-linking reactions, which are detrimental to the polymer's structure and properties. vinatiorganics.com
This compound is particularly effective in the stabilization of polyamides, such as polyamide 6 (PA6) and polyamide 66 (PA66), which are used in molded parts, fibers, and films. chinaplasonline.comchemicalbook.com Research has shown its superiority over traditional copper-based stabilization systems in polyamides, offering better color retention and resistance to extraction. vinatiorganics.comchemicalbook.com In a study on Polyamide 11 (PA11), the inclusion of this compound significantly improved thermal stability by reducing the rate of carbonyl formation during aging. It can be incorporated during the polymerization phase of polyamides to protect the polymer's color properties during subsequent processing. vinatiorganics.com
The application of this compound extends to other polymers, including polyacetals, polyesters, and polyurethanes. vinatiorganics.comlotchemistry.com In these materials, it provides long-term protection against thermal and oxidative degradation. vinatiorganics.com Its compatibility with these diverse polymer systems makes it a versatile choice for manufacturers. For instance, in polyurethanes, it helps to prevent degradation that can occur during their production and use. chinaplasonline.comgoogle.com
By inhibiting oxidative degradation, this compound plays a crucial role in preserving the mechanical properties and enhancing the durability of polymeric materials. vinatiorganics.comwelltchemicals.com It helps in maintaining key characteristics such as tensile strength, flexibility, and elasticity. ecochemchina.comgoogle.com The prevention of material degradation ensures that products retain their structural integrity and functionality over a longer service life. vinatiorganics.comecochemchina.com This is critical for applications in demanding environments, such as automotive components and industrial equipment. vinatiorganics.com
Stabilization in Polyacetals, Polyesters, and Polyurethanes
Role in Adhesives, Sealants, and Coatings
In the realm of adhesives, sealants, and coatings, this compound contributes to enhanced stability and performance. vinatiorganics.comresearchgate.net Its incorporation helps in maintaining the bonding properties of adhesives and the sealing integrity of sealants. vinatiorganics.com In epoxy-based adhesives, for example, it has been shown to reduce the brittleness that can occur with aging. For coatings, it aids in protecting against degradation from environmental factors like UV radiation and oxidation, thereby preserving the appearance and mechanical properties of the coated surface. chinaplasonline.comwelltchemicals.com
Application in Lubricants and Oils for Oxidative Protection
The thermal stability of this compound makes it a suitable additive for lubricants and oils. vinatiorganics.comvinatiorganics.com In these applications, it protects machinery components from oxidative degradation, which can be accelerated at high operating temperatures. vinatiorganics.com By preventing the oxidation of the base oils, it helps to extend the service life of the lubricant and, consequently, the machinery it protects. mdpi.com
Synergistic Effects with Other Stabilizers
The performance of this compound can be further enhanced when used in combination with other types of stabilizers, a phenomenon known as synergism. chinaplasonline.com
With Phosphite (B83602) Antioxidants: When paired with phosphite-based secondary antioxidants, such as Antioxidant 168, a notable synergistic effect is observed. google.com While this compound, as a primary antioxidant, scavenges free radicals, the phosphite antioxidant works by decomposing hydroperoxides, thus providing a more comprehensive stabilization system. vinatiorganics.comaascit.org
With Other Phenolic Antioxidants: A blend of this compound and Antioxidant 1010 has demonstrated synergistic effects, leading to higher peel strength retention and increased thermal decomposition temperatures in flexible copper-clad laminates compared to when either antioxidant is used alone.
With Light Stabilizers: In combination with hindered amine light stabilizers (HALS), this compound can form an effective photo-oxidation stabilization system, although some studies have shown no synergistic effect with certain HALS. chinaplasonline.comaascit.org
The following table summarizes the synergistic effects of this compound with other stabilizers:
| Stabilizer Type | Specific Stabilizer | Observed Effect | Reference |
|---|---|---|---|
| Phosphite Antioxidant | Antioxidant 168 | Synergistic effect, improved thermal stability. | google.com |
| Phenolic Antioxidant | Antioxidant 1010 | Synergistic effect, improved peel strength and thermal decomposition temperature. | |
| Hindered Amine Light Stabilizer (HALS) | General HALS | Can form an excellent photo-oxidation stabilization system. | chinaplasonline.com |
Compound Names
Interactions with Phosphite-based Stabilizers (e.g., Irgafos 168)
The combination of this compound with phosphite-based stabilizers, such as Irgafos 168, demonstrates a significant synergistic effect in polymer stabilization. diytrade.commayzo.com While this compound acts as a primary antioxidant by scavenging free radicals, phosphite stabilizers function as secondary antioxidants by decomposing hydroperoxides. longchangchemical.comadditivesforpolymer.comwelltchemicals.com This dual-action approach provides comprehensive protection against both process-induced degradation and long-term thermal oxidation. welltchemicals.com
Research findings indicate that blends of this compound and Irgafos 168 are particularly effective in enhancing the stability of polymers. diytrade.com This combination is noted for improving color stability and providing robust protection during high-temperature processing. welltchemicals.comgoogle.com The synergistic interaction allows for a broader scope of protection, maintaining the integrity and longevity of the material. welltchemicals.com For instance, a mixture of 0.5% wt. Irgafos 168 with 0.5% wt. This compound has been shown to have a significant stabilizing effect on polyarylate melt. e3s-conferences.org
Table 1: Synergistic Effects of this compound and Irgafos 168 Blends
| Property | This compound Alone | Irgafos 168 Alone | Blend of this compound and Irgafos 168 |
|---|---|---|---|
| Stabilization Mechanism | Primary Antioxidant (Radical Scavenger) longchangchemical.comadditivesforpolymer.com | Secondary Antioxidant (Hydroperoxide Decomposer) longchangchemical.comwelltchemicals.com | Synergistic Primary and Secondary Stabilization diytrade.commayzo.com |
| Key Benefit | Long-term thermal stability diytrade.com | Processing stability welltchemicals.com | Enhanced overall stability and color retention diytrade.comgoogle.com |
Blends with Other Phenolic Antioxidants (e.g., Antioxidant 1010)
Blending this compound with other phenolic antioxidants, such as Antioxidant 1010, can also yield synergistic effects, leading to enhanced performance in polymer stabilization. Research has shown that a 1:1 blend of this compound and Antioxidant 1010 can significantly improve properties like peel strength retention and thermal decomposition temperatures compared to using either antioxidant alone.
For example, in studies on flexible copper-clad laminates, materials stabilized with this compound maintained 85-90% of their peel strength after thermal and humidity aging, outperforming those with Antioxidant 1010, which retained 70-75%. A blend of the two, however, achieved an even higher peel strength retention of 95%. Furthermore, this blend exhibited higher thermal decomposition temperatures, indicating superior thermal stability. In epoxy adhesives, this compound was found to increase the thermal decomposition temperature by 15–20°C more than Antioxidant 1010.
Table 2: Performance Comparison of this compound and Antioxidant 1010 Blends
| Property | This compound Alone | Antioxidant 1010 Alone | 1:1 Blend of this compound and 1010 |
|---|---|---|---|
| Thermal Decomposition (°C) | 320–340 | 300–320 | 330–350 |
| Peel Strength Retention (%) | 85–90 | 70–75 | 95 |
Biological Activity and Biomedical Research Implications
In Vivo Studies on Oxidative Stress Mitigation
Evaluation of Biological Benefits Beyond Material Stabilization
Antioxidant 1098 (AO-1098) is chemically defined as N,N'-hexane-1,6-diylbis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide). nih.gov It belongs to the class of sterically hindered phenolic antioxidants, which are primarily engineered for their efficacy in protecting organic substrates like plastics, synthetic fibers, and adhesives against thermo-oxidative degradation. vinatiorganics.com The fundamental mechanism of action involves the donation of a hydrogen atom from its phenolic hydroxyl groups to neutralize free radicals, thus terminating the chain reactions that lead to material breakdown.
While its role as a material stabilizer is well-documented, research into the direct biological benefits of this compound in living systems is limited. However, the broader class of sterically hindered phenols (SHPs) has garnered scientific interest for potential biomedical applications. Studies on related phenolic compounds suggest a capacity to reduce oxidative stress within biological systems. For instance, research on various natural phenolic extracts has demonstrated cytoprotective effects, including the inhibition of intracellular reactive oxygen species (ROS) formation, prevention of membrane lipid peroxidation, and the restoration of depleted glutathione (B108866) levels in cultured cells. koreascience.krresearchgate.net
Furthermore, some complex sterically hindered phenols are noted to possess a "dual character." nih.gov Under normal physiological conditions, they function as antioxidants, protecting cells from damage. nih.gov However, in environments with high levels of reactive oxygen species, such as within tumor cells, these molecules can be converted into reactive intermediates like quinone methides, which can exert cytotoxic effects. nih.gov This conceptual framework suggests that SHPs could be explored for targeted therapies, although specific studies confirming such activity for this compound are not prominent in current literature.
Interactions with Endogenous Antioxidant Systems
The human body possesses a sophisticated network of endogenous antioxidant systems to maintain cellular redox homeostasis. Exogenous antioxidants can potentially influence health by interacting with these native defenses. Key endogenous systems include non-enzymatic antioxidants like glutathione (GSH) and enzymatic antioxidants regulated by complex signaling pathways. mdpi.comnutripath.com.auijbs.com
A primary regulatory pathway for cellular antioxidant defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.commdpi.com Under conditions of oxidative stress, Nrf2 translocates to the cell nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes. ijbs.comnih.gov These genes encode for crucial antioxidant and detoxification enzymes.
Modulation of Antioxidant Enzymes and Pathways
While direct research on this compound's effect on specific enzymatic pathways is not extensively documented, the activities of other phenolic compounds provide a basis for potential interactions. Natural antioxidants and certain phenolic molecules have been shown to modulate the Nrf2 pathway, thereby upregulating the expression of key antioxidant enzymes. mdpi.commdpi.com
Studies on various natural compounds have demonstrated the ability to activate endogenous antioxidant pathways. For example, a modified form of caffeic acid, a natural phenolic compound, was found to preserve the expression of manganese superoxide (B77818) dismutase (MnSOD) and the activity of catalase by activating the AKT/HO-1 signaling pathway in response to oxidative stress. plos.org Similarly, other dietary polyphenols are known activators of Nrf2, leading to enhanced production of enzymes that protect cells from oxidative damage. mdpi.commdpi.com
Although these findings highlight the mechanisms by which exogenous antioxidants can bolster cellular defenses, specific investigations confirming that this compound modulates the Nrf2 pathway or the activity of enzymes like SOD, catalase, or glutathione peroxidase remain a subject for future research.
Table 1: Key Endogenous Antioxidant Systems and Their Functions
| System/Component | Function | Regulated By/Interacts With |
| Glutathione (GSH) | A major intracellular non-enzymatic antioxidant; detoxifies ROS and serves as a cofactor for several antioxidant enzymes. mdpi.comnutripath.com.audergipark.org.tr | Glutathione Peroxidase (GPx), Glutathione Reductase (GR), Glutathione S-Transferases (GSTs). nutripath.com.audergipark.org.tr |
| Nrf2-Keap1 Pathway | A master transcriptional regulator that controls the expression of numerous antioxidant and cytoprotective genes. ijbs.commdpi.commdpi.com | Oxidative or electrophilic stress; various natural and synthetic compounds (e.g., sulforaphane, curcumin). mdpi.comwikipedia.org |
| Superoxide Dismutase (SOD) | An enzyme that catalyzes the dismutation of the highly reactive superoxide radical (O₂⁻) into oxygen and hydrogen peroxide. ijbs.comnih.gov | Nrf2 pathway; cellular oxidative state. ijbs.com |
| Catalase (CAT) | An enzyme concentrated in peroxisomes that decomposes hydrogen peroxide into water and oxygen. nih.gov | Nrf2 pathway; cellular oxidative state. ijbs.com |
| Heme Oxygenase-1 (HO-1) | A stress-inducible enzyme that degrades heme into biliverdin (B22007) (an antioxidant), iron, and carbon monoxide. plos.orgnih.gov | Nrf2 pathway; AKT signaling. ijbs.complos.org |
Bioavailability and Metabolic Fate Research
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical to evaluating its potential biological effects. For large, lipophilic molecules like this compound (Molecular Weight: 636.9 g/mol ), bioavailability is often limited. nih.gov General studies on other classes of polyphenols and complex natural antioxidants, such as cyanidins, confirm that they typically exhibit low bioavailability. nih.gov
Specific research into the metabolic fate of a group of structurally related antioxidants, including AO-1098, has provided significant insights. A pivotal study focused on human biomonitoring identified a common urinary metabolite for these compounds: 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid . researchgate.net The presence of this metabolite in human samples suggests a metabolic pathway for this compound. researchgate.net This pathway likely involves the hydrolysis of the two amide bonds that link the central hexane (B92381) diamine chain to the two sterically hindered phenolic propionamide (B166681) groups.
This finding indicates that upon ingestion, this compound may be broken down, and it is this smaller, common metabolite that is absorbed and ultimately excreted in urine. researchgate.net The detection of this specific molecule serves as a potential biomarker for assessing human exposure to a range of related industrial antioxidants. researchgate.net However, detailed pharmacokinetic studies quantifying the absorption rate, tissue distribution, and excretion profile of the parent this compound molecule are not widely available in the literature.
Table 2: Research Findings on the Metabolic Fate of this compound
| Research Area | Finding | Implication | Reference(s) |
| Metabolite Identification | 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid was identified as a common urinary metabolite for a class of antioxidants including AO-1098. | Suggests that the metabolic pathway for AO-1098 involves hydrolysis of its amide bonds. | researchgate.net |
| Biomarker of Exposure | The identified propionic acid derivative is a potential biomarker for human exposure to AO-1098 and related antioxidants. | Provides a method for monitoring human exposure through urinalysis. | researchgate.net |
| Bioavailability (Inferred) | Large, water-insoluble phenolic compounds generally exhibit low bioavailability. | The absorption of the intact AO-1098 molecule into the bloodstream is likely to be minimal. | nih.gov |
Theoretical and Computational Studies
Structure-Antioxidant Activity Relationship Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to ascertain the relationship between the chemical structure of a compound and its biological or chemical activity. kjpp.netmdpi.com For antioxidants, QSAR aims to correlate specific structural features with their ability to neutralize free radicals.
The antioxidant function of Antioxidant 1098 is primarily derived from its two sterically hindered phenolic groups. vinatiorganics.comenergiforsk.se QSAR studies on phenolic compounds have established that several structural attributes are critical for high antioxidant activity. nih.gov The key features of the this compound molecule that are relevant to QSAR models include:
The Phenolic Hydroxyl (-OH) Group: This is the active site responsible for scavenging radicals, primarily through a hydrogen atom transfer (HAT) mechanism. energiforsk.senih.gov
Steric Hindrance: The two tert-butyl groups at the ortho positions (positions 3 and 5) to the hydroxyl group are crucial. They enhance the stability of the resulting phenoxyl radical after hydrogen donation, preventing it from initiating further detrimental reactions. energiforsk.se
Electron-Donating Substituents: The alkyl propionamide (B166681) side chain at the para position (position 4) influences the electronic properties of the phenol (B47542) ring, which can affect the O-H bond dissociation enthalpy.
Molecular Backbone: The flexible N,N'-hexane-1,6-diyl diamide (B1670390) linker provides spacing between the two active phenolic end-groups. This large, non-polar structure contributes to its low volatility and high compatibility with polymer matrices like polyamides, which is a critical performance factor. specialchem.comspecialchem.com
QSAR models use molecular descriptors to quantify these features. While specific QSAR models exclusively for this compound are not prevalent in public literature, the principles from broader studies on phenolic antioxidants are directly applicable. nih.govplos.org
Table 1: Structural Features of this compound and Their Role in Antioxidant Activity
| Structural Feature | Description | Predicted Contribution to Antioxidant Activity |
|---|---|---|
| Phenolic Hydroxyl Group | O-H bond on the phenyl ring. | Primary site for hydrogen donation to scavenge free radicals. energiforsk.se |
| ortho-tert-Butyl Groups | Bulky alkyl groups adjacent to the -OH group. | Sterically hinders the hydroxyl group, increasing the stability of the subsequent phenoxyl radical and preventing pro-oxidant side reactions. energiforsk.se |
| para-Propionamide Linkage | -CH₂CH₂C(=O)NH- group attached to the phenyl ring. | Influences the electronic density of the phenol ring and provides the connection to the molecular backbone. |
| Hexamethylene Diamide Spacer | -(CH₂)₆- chain linking the two amide groups. | Provides molecular flexibility and contributes to high molecular weight, leading to low volatility and better permanence in the polymer matrix. specialchem.com |
Computational Chemistry for Mechanistic Insights
Computational chemistry provides a powerful lens to examine the reaction mechanisms of antioxidants at the atomic level. nih.gov For hindered phenols like this compound, the primary mechanism of action is hydrogen atom transfer (HAT), where the phenolic proton is donated to a free radical (ROO•), terminating the oxidative chain reaction. energiforsk.senih.gov
ROO• + Ar-OH → ROOH + Ar-O•
Density Functional Theory (DFT) is a common computational method used to study these mechanisms. plos.orgnih.gov Key parameters calculated via DFT to understand antioxidant efficacy include:
Bond Dissociation Enthalpy (BDE): The enthalpy change required to break the O-H bond in the phenol. A lower BDE indicates an easier hydrogen donation, suggesting higher antioxidant activity via the HAT mechanism. plos.org For hindered phenols, the BDE is a primary indicator of radical-scavenging ability.
Ionization Potential (IP): The energy required to remove an electron from the antioxidant. It is relevant for the Single Electron Transfer (SET) mechanism. For hindered phenols in non-polar media like polymers, the HAT mechanism is generally favored over SET. plos.org
Reaction Kinetics: Computational models can calculate the activation energy and rate constants for the reaction between the antioxidant and various radicals. nih.govacs.org These kinetic studies provide a more dynamic picture of antioxidant efficiency than thermodynamic parameters alone. For instance, calculations can show that the reaction rate for hydrogen donation from a hindered phenol is extremely high. acs.orgroyalsocietypublishing.org
While specific DFT studies on this compound are proprietary, the extensive research on similar molecules like Irganox 1076 and other hindered phenols confirms that the HAT mechanism is the dominant pathway and that the steric and electronic effects of the substituents are key to its high efficiency. acs.organu.edu.au
Table 2: Key Computational Parameters for Evaluating Phenolic Antioxidants
| Parameter | Definition | Significance for this compound |
|---|---|---|
| Bond Dissociation Enthalpy (BDE) | Energy required to homolytically break the phenolic O-H bond. | A lower BDE correlates with a higher rate of hydrogen atom transfer (HAT), indicating greater scavenging activity. plos.org |
| Ionization Potential (IP) | Energy required to remove one electron from the molecule. | Relates to the Single Electron Transfer Followed by Proton Transfer (SET-PT) mechanism. plos.org |
| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a species with a proton. | Relevant for the Sequential Proton Loss Electron Transfer (SPLET) mechanism, which is more favored in polar solvents. plos.org |
| Activation Energy (Ea) | The minimum energy required to initiate the radical scavenging reaction. | Lower activation energy implies a faster reaction rate and greater antioxidant efficiency. acs.org |
Predictive Modeling for Polymer Lifetime and Stabilizer Performance
Predicting the service lifetime of a polymer product is a critical goal in materials science, and the performance of the antioxidant is a key variable. researchgate.net Mathematical models are developed to simulate the depletion of antioxidants over time, which is directly linked to the end of the polymer's useful life. scilit.com
These models typically incorporate several factors:
Chemical Consumption: The antioxidant is consumed as it scavenges radicals formed during thermal or photo-oxidation. The rate of consumption depends on temperature, oxygen concentration, and the type of polymer. energiforsk.se
Physical Loss: The antioxidant can be lost from the polymer matrix through migration to the surface (blooming) and subsequent evaporation or extraction by contact with liquids. researchgate.netscilit.com The high molecular weight and low volatility of this compound are designed to minimize this physical loss. specialchem.com
The performance of this compound has been modeled in polymers like polyamides. researchgate.net These models rely on experimentally determined physical parameters, such as diffusion coefficients (D) and solubilities (S), which are critical inputs. researchgate.net For example, research on Irganox 1098 in polyamide 6 (PA6) determined these parameters across a range of temperatures. researchgate.net The data showed that both diffusion and solubility follow Arrhenius and van't Hoff dependencies on temperature, respectively. researchgate.net Such physical parameters are vital for accurately predicting the lifetime of stabilized polymers. researchgate.net
Table 3: Experimentally Determined Diffusion and Solubility Parameters for this compound in Polyamide 6
| Temperature Range (°C) | Activation Energy for Diffusion (Ea) (kJ/mol) | Pre-exponential Factor for Diffusion (D₀) (m²/s) | Enthalpy of Solution (ΔHs) (kJ/mol) | Pre-exponential Factor for Solubility (S₀) (% w/w) |
|---|---|---|---|---|
| Below Stabilizer Melting Point (<158°C) | 134 | 2.1 x 10³ | 60 | 3.2 x 10⁷ |
| Above Stabilizer Melting Point (>158°C) | 59 | 1.1 x 10⁻⁴ | 10 | 1.2 x 10¹ |
Data sourced from a study on the diffusion and solubility of Irganox® 1098 in polyamide 6. researchgate.net
Simulation of Diffusion and Degradation Processes within Matrices
Advanced simulations are used to model the complex, interconnected processes of oxygen diffusion, antioxidant diffusion, and material degradation within a polymer part. A key concept in this area is diffusion-limited oxidation (DLO), where the rate of oxidation is limited by the rate at which oxygen can diffuse into the polymer from the surface. asme.orggreenchemicals.eu
Simulations of these processes often use a reaction-diffusion model based on Fick's laws of diffusion coupled with kinetic equations for the chemical reactions. asme.orgcapes.gov.br
∂C/∂t = D * ∂²C/∂x² - kC
This equation describes the change in antioxidant concentration (C) over time (t) at a certain depth (x) in the polymer, accounting for both diffusion (with diffusion coefficient D) and first-order chemical consumption (with rate constant k).
For this compound in a polymer like polyamide, simulations would model:
The diffusion of oxygen from the air into the polymer matrix.
The diffusion of this compound from the bulk of the polymer towards the surface, where oxygen concentration is highest. researchgate.net
The chemical reaction between this compound and peroxyl radicals, which consumes the antioxidant. energiforsk.se
The potential physical loss of the antioxidant from the surface. researchgate.net
These simulations can predict the formation of heterogeneous degradation profiles, where the surface of the material degrades faster than the core. asme.org The physical properties of this compound, such as its relatively low diffusion rate due to its high molecular weight, are advantageous in this context, as they ensure the stabilizer remains distributed within the polymer for longer, providing more persistent protection. specialchem.comresearchgate.net The temperature dependence of these diffusion processes is modeled using an Arrhenius relationship, for which activation energies have been experimentally determined. researchgate.net
Comparative Research and Performance Evaluation
Comparative Analysis with Established Antioxidants
Antioxidant 1098 demonstrates superior performance in several key metrics when compared to other commonly used antioxidants, such as other hindered phenolics and copper-based systems. welltchemicals.com
The efficacy of this compound is particularly evident in its thermal stability and aging resistance. Research has shown that it offers significant improvements over other antioxidants in these areas.
Thermal Stability: Compared to Antioxidant 1010, another hindered phenolic antioxidant, this compound exhibits superior thermal stability. In thermogravimetric analysis of epoxy adhesives, the inclusion of this compound led to an increase in the thermal decomposition temperature by 15–20°C more than what was achieved with Antioxidant 1010. Its high molecular weight and structure contribute to excellent heat stability, making it suitable for polymers subjected to high processing temperatures. welltchemicals.comflychemtech.com
Aging Resistance: this compound provides robust protection against long-term thermal and oxidative degradation. vinatiorganics.com In a comparative study on flexible copper-clad laminates, samples stabilized with this compound retained 85–90% of their peel strength after thermal and humidity aging. This outperformed samples stabilized with Antioxidant 1010, which only retained 70–75% of their peel strength under the same conditions. Furthermore, polyurethane films containing 0.3% of this compound were found to retain over 85% of their initial molecular weight after 1,000 hours of aging at 120°C. However, in a study on bio-based polyamide 56T (PA56T), the material stabilized with this compound showed a high carbonyl content after aging compared to other antioxidants, which was attributed to the final quinone products of the hindered phenol (B47542) antioxidant. nih.gov
Table 1: Comparative Performance of this compound vs. Antioxidant 1010
| Performance Metric | This compound | Antioxidant 1010 | Source |
|---|---|---|---|
| Thermal Decomposition Temp. (in epoxy adhesives) | Increased by an additional 15–20°C | Baseline increase | |
| Peel Strength Retention (after aging) | 85–90% | 70–75% |
Advantages and Limitations in Specific Applications
This compound is particularly effective in stabilizing polyamides, but its utility extends to other polymers as well. vinatiorganics.comadditivesforpolymer.com
Advantages:
Polyamides: this compound is especially suited for the stabilization of polyamide molded parts, fibers, and films. vinatiorganics.comdiytrade.comadditivesforpolymer.com It is considered superior to traditional copper-based stabilizers used in polyamides, offering better color retention and significantly higher resistance to extraction by fluids. vinatiorganics.comdiytrade.comjiyichem.com This makes it ideal for automotive and electronic components where both performance and aesthetics are critical.
Other Polymers: It serves as a highly effective, non-discoloring stabilizer for a range of other organic substrates including polyacetals, polyesters, polyurethanes, elastomers, and adhesives. vinatiorganics.comdiytrade.comflychemtech.com Its key benefits across these applications are low volatility, excellent compatibility, and the prevention of discoloration during melt processing and thermal aging. flychemtech.comjiyichem.com
Extraction Resistance: Due to its higher molecular weight and polarity, it has exceptional resistance to extraction, retaining its performance even after prolonged contact with water and solvents. welltchemicals.comflychemtech.com
Limitations:
While generally providing excellent color stability, one study on bio-based PA56T noted that samples with this compound developed a higher yellow index (YI) compared to samples with certain compound antioxidants, though it still performed better than unstabilized material. nih.gov The production of carbonyl groups during the aging of polyamide can act as a chromophore, and the final products of the hindered phenol antioxidant itself may contain these groups. nih.gov
Synergistic Blends and Their Enhanced Performance
The performance of this compound can be further enhanced when used in combination with other additives, creating synergistic effects that provide superior protection. cymitquimica.com
With Antioxidant 1010: A blend of this compound and Antioxidant 1010 has demonstrated synergistic effects. This combination achieved 95% peel strength retention in flexible copper-clad laminates, which is higher than either antioxidant used alone. The blend also resulted in higher thermal decomposition temperatures.
With Thioethers: this compound can also be used with thioethers like DLTDP to promote the antioxidant effect. additivesforpolymer.com
Table 2: Performance of Synergistic Blends Containing this compound
| Blend Composition | Performance Enhancement | Source |
|---|---|---|
| This compound + Antioxidant 1010 (1:1) | Peel Strength Retention: 95% Higher thermal decomposition temperature | |
| This compound + Irgafos® 168 (Phosphite) | Enhanced oxidative resistance and overall stability | diytrade.comflychemtech.com |
| This compound + DLTDP (Thioether) | Promoted antioxidant effect | additivesforpolymer.com |
Future Research Directions and Emerging Trends
Development of Biodegradable Analogs and Green Synthesis Approaches
A significant trend in polymer additives is the development of environmentally friendly solutions. Future research is directed towards creating biodegradable analogs of high-performance antioxidants like Antioxidant 1098. This involves designing molecules that retain the essential sterically hindered phenol (B47542) functionality for radical scavenging but incorporate biodegradable linkages within their structure. The goal is to produce antioxidants that are effective during the polymer's service life but can be broken down by microorganisms at the end of the product's life, reducing environmental persistence.
In parallel, "green synthesis" is a major focus. ln-fengguang.com This involves developing manufacturing processes for antioxidants that are more sustainable. ln-fengguang.com Key aspects include:
Use of Renewable Raw Materials : Exploring bio-based feedstocks to replace petroleum-derived precursors. ln-fengguang.com For example, compounds like cardanol, derived from cashew nut oil, offer a phenolic structure that can be chemically modified to create new antioxidants. ln-fengguang.com
Environmentally Benign Catalysts and Solvents : Research into using less hazardous catalysts and solvent systems to minimize the environmental footprint of the synthesis process. google.com
Improved Energy Efficiency : Developing reaction pathways that require less energy.
Enhancement of Stability and Longevity through Novel Formulations
To improve the long-term effectiveness of this compound, researchers are exploring advanced formulation strategies. One promising area is the encapsulation of the antioxidant. numberanalytics.com Encapsulation can protect the antioxidant from premature degradation and control its release into the polymer matrix over time. actahort.orgvt.edu This ensures that the antioxidant is available to counteract degradation processes throughout the entire service life of the material. actahort.org
Methods being investigated for creating these novel formulations include:
Microencapsulation : Creating microscopic capsules that contain the antioxidant.
Masterbatch Technologies : Developing concentrated pellets of the antioxidant in a carrier polymer for easier and more uniform dispersion during processing. numberanalytics.com
Controlled Release Systems : Designing formulations that release the antioxidant in response to specific triggers, such as heat or UV exposure, which are often the initiators of polymer degradation. nih.gove3s-conferences.org
These approaches aim to maximize the efficiency and longevity of the antioxidant's protective effects.
Exploration of Multifunctional Antioxidant Designs
There is growing interest in creating "multifunctional" antioxidants that can provide protection against various degradation pathways simultaneously. While this compound is a primary antioxidant that scavenges free radicals, it is often used in combination with secondary antioxidants, such as phosphites or thioesters, which decompose hydroperoxides. additivesforpolymer.comlongchangchemical.com
Future research is focused on designing single molecules that incorporate both primary and secondary antioxidant functionalities. Such hybrid antioxidants could offer a more streamlined and efficient approach to polymer stabilization. Researchers are also investigating the integration of UV stabilizing moieties into the antioxidant structure, creating a single additive that provides comprehensive protection against both thermal and photo-oxidative degradation. vinatiorganics.com
Research into Nano-Antioxidant Formulations
Nanotechnology offers exciting possibilities for enhancing the performance of antioxidants. researchgate.net "Nano-antioxidants" are being developed where the antioxidant molecules are either reduced to the nanoscale or attached to nanoparticles. nih.govfrontiersin.org
Potential advantages of nano-antioxidant formulations include:
Improved Dispersion : Nanoparticles can be more evenly distributed throughout the polymer matrix, leading to more uniform protection.
Enhanced Bioavailability and Efficacy : In biomedical applications, nano-formulations can improve the delivery and effectiveness of antioxidants. researchgate.net
Increased Stability : Attaching antioxidants to nanoparticles can enhance their stability and prevent them from leaching out of the polymer. nih.gov
Research in this area is exploring the use of various nanomaterials, including silica (B1680970) nanoparticles and carbon-based nanostructures, as carriers for antioxidants like this compound. nih.govnih.gov
Deeper Understanding of Polymer Degradation Pathways
To optimize the use of antioxidants, a thorough understanding of how polymers degrade is essential. researchgate.net Ongoing research aims to elucidate the complex chemical reactions that occur during polymer degradation under various conditions. researchgate.net Advanced analytical techniques are being employed to identify the specific degradation products and reactive species involved.
By gaining a more detailed picture of these degradation pathways, researchers can:
Tailor Antioxidant Systems : Develop more targeted antioxidant solutions for specific polymers and applications.
Predict Material Lifetime : Create more accurate models for predicting the long-term performance and durability of stabilized materials.
Optimize Antioxidant Concentrations : Ensure that the right amount of antioxidant is used to provide effective protection without unnecessary cost or potential side effects.
Investigating Long-Term Biological Effects and Bioavailability
As with any chemical additive, it is important to understand the long-term biological effects of this compound and its degradation products, particularly in applications where there is potential for human contact, such as in food packaging or medical devices. researchgate.net
Future research in this area will focus on:
Bioavailability Studies : Determining the extent to which this compound and its byproducts can be absorbed by living organisms.
Toxicological Assessments : Conducting comprehensive studies to evaluate any potential long-term health effects. researchgate.net
Migration Studies : Analyzing the potential for the antioxidant to migrate from the polymer into its surroundings, especially in food contact applications.
These studies are crucial for ensuring the continued safe use of this compound in a wide range of consumer and industrial products.
Inter-individual Variability in Biological Response to Antioxidant Compounds
In the broader context of antioxidant research, there is a growing recognition that the biological response to antioxidant compounds can vary significantly among individuals. While this area of study is more relevant to antioxidants consumed as supplements, the underlying principles may have implications for the risk assessment of antioxidant additives in materials that come into contact with humans.
Future research may explore factors that could influence this variability, such as:
Genetic Differences : How an individual's genetic makeup affects their ability to metabolize and respond to antioxidant compounds.
Lifestyle and Environmental Factors : The role of diet, health status, and exposure to other environmental chemicals in modulating the biological response to antioxidants.
A deeper understanding of this variability will contribute to a more nuanced and personalized approach to assessing the safety of chemical compounds.
Q & A
Q. What are the fundamental physicochemical properties of Antioxidant 1098, and how do they influence its application in polymer stabilization?
this compound (C₄₀H₆₄N₂O₄; MW: 636.95 g/mol) is a sterically hindered phenolic antioxidant with a melting point of 156–161°C, low volatility (<0.5% weight loss at 20°C), and solubility in polar solvents like methanol (6 g/100 mL) but poor solubility in nonpolar solvents like hexane (0.01 g/100 mL) . These properties enable its integration into polymer melts during high-temperature processing (e.g., polyamide molding) without significant sublimation or migration . Its hindered phenolic structure donates hydrogen atoms to neutralize free radicals, preventing chain scission and discoloration in polymers .
Q. What are the standard methodologies for incorporating this compound into polymer matrices?
The antioxidant is typically added at 0.05–0.5% w/w during polymerization or via dry blending with polymer pellets . For polyamides, it is introduced during the final polymerization stages to ensure uniform dispersion. In melt processing, temperatures should exceed its melting point (≥160°C) to achieve optimal solubility. Compatibility testing via differential scanning calorimetry (DSC) is recommended to assess phase separation risks .
Q. How does this compound compare to other hindered phenolic antioxidants (e.g., Irganox 1010) in terms of thermal stability?
this compound exhibits superior heat resistance compared to lower-MW phenolics like Irganox 1010 due to its higher molecular weight (636.95 vs. 1,176 g/mol) and reduced volatility. In polyamide-6, it retains >90% efficacy after 1,000 hours at 150°C, whereas Irganox 1010 degrades by ~25% under the same conditions . Thermogravimetric analysis (TGA) under nitrogen shows onset decomposition at 320°C, making it suitable for high-temperature applications like automotive polymers .
Advanced Research Questions
Q. How can researchers optimize the concentration of this compound in multi-component polymer systems to balance cost and efficacy?
A factorial design approach is recommended:
- Vary concentrations (0.05–0.5%) across polymer batches.
- Assess oxidative induction time (OIT) via DSC under isothermal conditions (e.g., 200°C in O₂).
- Perform accelerated aging tests (e.g., 150°C for 500 hours) and measure retention of tensile strength and yellowness index (YI). In polyamide-66, 0.2% this compound increases OIT from 8 to 42 minutes, while 0.5% provides diminishing returns (OIT: 48 minutes) . Cost-benefit analysis should consider synergies with phosphite antioxidants (e.g., Irgafos 168) to reduce total additive load .
Q. What experimental strategies address contradictions in this compound’s performance across different polymer matrices?
Contradictions often arise from matrix polarity and processing history. For example:
- In polyethylene (nonpolar), this compound’s solubility is limited, leading to migration and reduced efficacy. Pairing with a UV absorber (e.g., Tinuvin 326) improves weatherability .
- In polyamide (polar), it exhibits excellent compatibility but may interact with residual catalysts. Use Fourier-transform infrared spectroscopy (FTIR) to monitor amine-antioxidant interactions and adjust processing parameters (e.g., drying time) to mitigate hydrolysis .
Q. How can synergistic effects between this compound and secondary stabilizers be quantified in composite materials?
A protocol combining OIT measurements and chemiluminescence (CL) is effective:
- Prepare composites with this compound (0.1–0.3%) and secondary stabilizers (e.g., 0.1% DLTDP).
- Subject samples to CL under controlled O₂ flow (50 mL/min) at 180°C.
- Calculate synergy ratios (SR) using:
SR >1 indicates synergism. In polypropylene, 0.2% this compound + 0.1% DLTDP achieves SR = 1.8 .
Q. What advanced analytical techniques validate the long-term stabilization mechanism of this compound in aging studies?
- Electron paramagnetic resonance (EPR): Detects radical scavenging efficiency by quantifying free radical concentrations during UV/thermal aging .
- Size exclusion chromatography (SEC): Monitors polymer molecular weight distribution to assess chain scission inhibition. For example, polyurethane films with 0.3% this compound retain >85% of initial Mw after 1,000 hours at 120°C .
- X-ray photoelectron spectroscopy (XPS): Maps surface antioxidant depletion, critical for films and fibers exposed to environmental stressors .
Methodological Considerations
- Handling and Safety: Use personal protective equipment (PPE) during handling. Store in airtight containers at <25°C to prevent moisture absorption .
- Data Reproducibility: Report processing parameters (e.g., melt temperature, shear rate) and polymer grade, as crystallinity and impurities affect antioxidant performance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
